N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
N-(2,3-Dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group attached to the acetamide nitrogen and a 3-oxopiperazin-2-yl substituent on the α-carbon. The compound’s molecular formula is inferred as C₁₂H₁₃Cl₂N₃O₂ (MW ≈ 302.16 g/mol), with an estimated logP higher than its 2-chlorophenyl analog (logP = -0.27) due to the additional chlorine substituent . The 3-oxopiperazine moiety contributes to hydrogen bonding capacity (polar surface area ≈ 60 Ų), which may influence solubility and biological interactions.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c13-7-2-1-3-8(11(7)14)17-10(18)6-9-12(19)16-5-4-15-9/h1-3,9,15H,4-6H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIIHYUVIFTCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of 2,3-dichloroaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s dichlorophenyl group and piperazinone moiety play crucial roles in its binding affinity and activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and selected analogs:
Key Observations:
- Lipophilicity : The target compound’s logP is expected to be higher than its 2-chloro analog due to the 2,3-dichloro substitution, enhancing membrane permeability compared to hydrophilic analogs like the 3-oxopiperazine derivatives in .
- Bioactivity Trends : Piperazine-containing analogs (e.g., compound 17 in ) exhibit anticonvulsant activity, suggesting the target compound may share CNS applications.
Conformational and Crystallographic Insights
Evidence from crystallographic studies highlights the role of substituent geometry in biological interactions:
- Dihedral Angles : In 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide (), dihedral angles between the dichlorophenyl and heterocyclic rings range from 54.8° to 77.5°, influencing dimerization via N–H···O hydrogen bonds. The target compound’s 3-oxopiperazine may adopt similar conformations, affecting receptor binding.
- Steric Effects : Bulky substituents (e.g., pyrazole-imidazole in ) reduce conformational flexibility, whereas smaller groups like 3-oxopiperazine may allow optimal orientation for target engagement.
Biological Activity
N-(2,3-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₂H₁₃Cl₂N₃O₂
Molecular Weight: 302.15 g/mol
Structural Features: The compound features a dichlorophenyl group and a piperazine moiety, which are crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Properties:
- Studies have shown that this compound demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways.
-
Anticancer Activity:
- Preliminary research indicates that this compound may inhibit cancer cell proliferation. This is believed to occur through the modulation of signaling pathways critical for cell growth and survival, such as the PI3K/AKT and MAPK pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular function.
- Receptor Modulation: It may act on various receptors that play roles in cell signaling, thereby influencing cellular responses to external stimuli.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has moderate efficacy against certain pathogens, warranting further investigation into its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
The observed cytotoxic effects were associated with increased apoptosis rates, indicating a potential mechanism for its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
